Tricyclohexylphosphine
Overview
Description
Tricyclohexylphosphine is a tertiary phosphine with the chemical formula P(C₆H₁₁)₃. It is commonly used as a ligand in organometallic chemistry due to its high basicity and large ligand cone angle . This compound is characterized by its white solid appearance and is known for its significant role in various catalytic reactions .
Mechanism of Action
Target of Action
Tricyclohexylphosphine, often abbreviated to PCy3, is a tertiary phosphine . It is commonly used as a ligand in organometallic chemistry . The primary targets of this compound are metal ions in organometallic complexes . It binds to these metal ions, forming a complex that can then participate in various chemical reactions .
Mode of Action
This compound interacts with its targets, the metal ions, by donating its lone pair of electrons to the empty d-orbitals of the metal ions . This forms a coordinate covalent bond, resulting in a metal-phosphine complex . The formation of this complex can alter the reactivity of the metal ion, enabling it to participate in various chemical reactions .
Biochemical Pathways
As a ligand in organometallic chemistry, this compound plays a crucial role in several biochemical pathways. It is involved in the formation of important complexes such as Grubbs’ catalyst and the homogeneous hydrogenation catalyst Crabtree’s catalyst . These catalysts are used in various chemical reactions, including cross-coupling reactions .
Pharmacokinetics
It is known to be a solid at room temperature and is soluble in organic solvents .
Result of Action
The result of this compound’s action is the formation of organometallic complexes that can catalyze various chemical reactions . For example, when it forms a complex with a metal ion, the resulting catalyst can facilitate reactions such as the Suzuki-Miyaura coupling, Sonogashira coupling, Hiyama coupling, and Heck reaction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other ligands, the type of metal ion it is interacting with, and the solvent used . Additionally, its stability can be influenced by factors such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tricyclohexylphosphine can be synthesized through several methods. One common method involves the reaction of a cyclohexyl Grignard reagent with phosphorus trihalide. The cyclohexyl Grignard reagent is prepared by reacting halogenated cyclohexane with magnesium metal under an inert gas atmosphere . The reaction is quenched with a saturated strongly-acidic weakly-alkaline inorganic salt water solution at low temperature, followed by the addition of tetrafluoroboric acid to form a salt. This salt is then resolved with triethylamine to obtain this compound .
Another method involves a radical approach using tetraphosphorus and a titanium catalyst, which ensures high purity and yields .
Industrial Production Methods
Industrial production of this compound typically follows the Grignard reaction route due to its efficiency and scalability. The process involves large-scale handling of cyclohexyl Grignard reagent and phosphorus trihalide, followed by careful quenching and purification steps to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Tricyclohexylphosphine undergoes various types of reactions, including:
Oxidation: It can be oxidized to form this compound oxide.
Substitution: It participates in substitution reactions, particularly in the formation of organometallic complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Typical reagents include metal halides and other organometallic precursors.
Major Products
Oxidation: this compound oxide.
Substitution: Various organometallic complexes, such as those used in catalytic applications.
Scientific Research Applications
Tricyclohexylphosphine is widely used in scientific research due to its versatility and efficacy. Some of its applications include:
Biology: It is used in the synthesis of biologically active compounds and in the study of enzyme mechanisms.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It is employed in the production of fine chemicals and materials, including organic photovoltaics.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Another widely used tertiary phosphine ligand, but with phenyl groups instead of cyclohexyl groups.
Tri-tert-butylphosphine: A bulky phosphine ligand with tert-butyl groups.
Uniqueness
Tricyclohexylphosphine is unique due to its combination of high basicity and large ligand cone angle, which make it particularly effective in stabilizing metal centers and facilitating catalytic reactions. Its cyclohexyl groups provide steric bulk, which can influence the selectivity and reactivity of the catalytic processes .
Properties
IUPAC Name |
tricyclohexylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPUWLXVBWGYMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062562 | |
Record name | Phosphine, tricyclohexyl- | |
Source | EPA DSSTox | |
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Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystalline powder or chunks; [Sigma-Aldrich MSDS] | |
Record name | Tricyclohexylphosphine | |
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CAS No. |
2622-14-2 | |
Record name | Tricyclohexylphosphine | |
Source | CAS Common Chemistry | |
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Record name | Tricyclohexylphosphine | |
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Record name | Tricyclohexylphosphine | |
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Record name | Phosphine, tricyclohexyl- | |
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Record name | Phosphine, tricyclohexyl- | |
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Record name | Tricyclohexylphosphine | |
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Record name | Tricyclohexylphosphine | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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